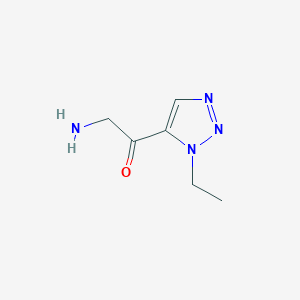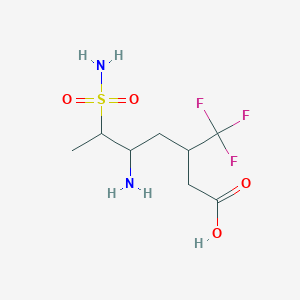![molecular formula C9H15NO B13188416 2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13188416.png)
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one is an organic compound with the molecular formula C₉H₁₅NO It is characterized by a cyclobutyl ring attached to a prop-2-en-1-one moiety, with a methylamino group on the cyclobutyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylamino group: This step involves the reaction of the cyclobutyl ring with methylamine under controlled conditions.
Formation of the prop-2-en-1-one moiety: This can be done through various organic reactions such as aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group or other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to receptors or enzymes: Affecting their activity and leading to various biological effects.
Modulate signaling pathways: Influencing cellular processes and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclobutyl-2-methylpropan-1-one: Similar in structure but lacks the methylamino group.
2-Methyl-1-{1-[(methylamino)methyl]cyclobutyl}propan-1-one: Similar but with different positioning of functional groups.
Uniqueness
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one is unique due to its specific combination of a cyclobutyl ring, a prop-2-en-1-one moiety, and a methylamino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2-methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)8(11)9(10-3)5-4-6-9/h10H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
CDVRMDUOHDTKFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C1(CCC1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)



![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)
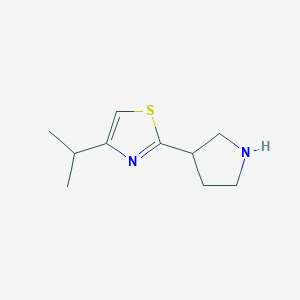
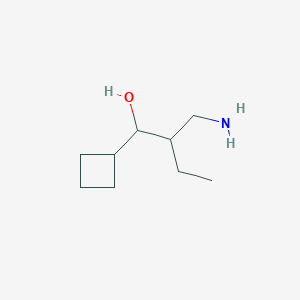
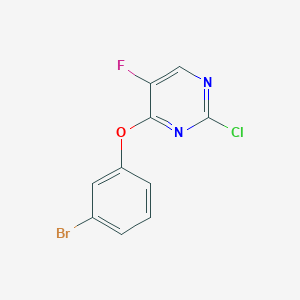
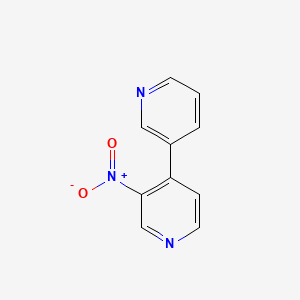
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13188391.png)

![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
